N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is a complex organic compound known for its unique structural features and versatile applications in various fields of science and industry This compound contains a boronic ester group, which is a key functional group in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide typically involves a multi-step process:
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Formation of the Boronic Ester: : The initial step involves the preparation of the boronic ester, often through the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is typically carried out under an inert atmosphere at elevated temperatures.
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Introduction of the Ethanesulfonamide Group: : The next step involves the sulfonation of the intermediate product. This is achieved by reacting the boronic ester with ethanesulfonyl chloride in the presence of a base like triethylamine. The reaction is usually conducted at room temperature to avoid decomposition of the sensitive boronic ester group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The boronic ester group in N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This allows for the formation of carbon-carbon bonds with various aryl or vinyl halides.
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Oxidation and Reduction: : The compound can undergo oxidation reactions to form boronic acids, which can further participate in various organic transformations. Reduction reactions can also be employed to modify the ethanesulfonamide group, potentially leading to the formation of amines or other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or triethylamine.
Oxidizing Agents: For converting boronic esters to boronic acids.
Reducing Agents: For modifying the ethanesulfonamide group.
Major Products Formed
Aryl and Vinyl Derivatives: Through cross-coupling reactions.
Boronic Acids: Via oxidation.
Amines and Derivatives: Through reduction of the ethanesulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is widely used in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for the construction of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology and Medicine
In biological and medical research, this compound is used as a precursor for the synthesis of various bioactive molecules. Its derivatives have been investigated for their potential as enzyme inhibitors, anticancer agents, and other therapeutic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and versatility make it a valuable intermediate in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is largely dependent on its functional groups. The boronic ester group can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of these targets, leading to various biological effects. The ethanesulfonamide group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
Uniqueness
Compared to similar compounds, N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide offers a unique combination of reactivity and stability. The presence of both the boronic ester and ethanesulfonamide groups allows for a broader range of chemical transformations and applications. Its stability under various reaction conditions makes it a preferred choice for complex synthetic routes.
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-6-21(17,18)16-12-9-7-11(8-10-12)15-19-13(2,3)14(4,5)20-15/h7-10,16H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPDWDHXJAXYFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682215 |
Source
|
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-16-6 |
Source
|
Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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